molecular formula C19H12F3N5O2S3 B2607178 N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1351618-93-3

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2607178
M. Wt: 495.51
InChI Key: MHNQSMOOESAJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound with the molecular formula C18H12F4N4O2S2 . It is also known by the synonyms 3-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, AKOS032473138, and F0509-1536 .


Molecular Structure Analysis

The compound has a molecular weight of 456.4 g/mol . Its InChI string is "InChI=1S/C18H12F4N4O2S2/c19-11-5-3-4-10 (8-11)15 (28)24-16-25-26-17 (30-16)29-9-14 (27)23-13-7-2-1-6-12 (13)18 (20,21)22/h1-8H,9H2, (H,23,27) (H,24,25,28)" . The Canonical SMILES string is "C1=CC=C (C (=C1)C (F) (F)F)NC (=O)CSC2=NN=C (S2)NC (=O)C3=CC (=CC=C3)F" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 456.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 10 . The compound has a Rotatable Bond Count of 6 . Its Exact Mass is 456.03378063 g/mol . The Topological Polar Surface Area is 138 Ų . The compound has a Heavy Atom Count of 30 .

properties

IUPAC Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5O2S3/c20-19(21,22)10-5-1-2-6-11(10)23-14(28)9-30-18-27-26-17(32-18)25-15(29)16-24-12-7-3-4-8-13(12)31-16/h1-8H,9H2,(H,23,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNQSMOOESAJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide

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